![molecular formula C21H17FN6O2S B2987157 2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 941994-41-8](/img/structure/B2987157.png)
2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide
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Description
2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H17FN6O2S and its molecular weight is 436.47. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Compounds with structural similarities, particularly those involving fluoro-substituted benzopyrans and pyrazolopyrimidine derivatives, have been explored for their anticancer properties. For instance, fluoro-substituted benzopyrans have shown activity against lung, breast, and CNS cancer cell lines at low concentrations, indicating their potential as anticancer agents. Such compounds are synthesized through a series of reactions leading to pyrazole and pyrimidine derivatives, which upon further reactions yield thiazolopyrimidines. These compounds' activities against cancer cell lines suggest the potential for derivatives like the one to have similar applications in cancer research (Hammam et al., 2005).
Neuroinflammation and TSPO Ligands
Pyrazolo[1,5-a]pyrimidines are also investigated for their binding potential to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. Some derivatives have shown subnanomolar affinity for TSPO, comparable to known ligands, and have been labeled with fluorine-18 for in vivo positron emission tomography (PET) imaging. This indicates their utility in studying neuroinflammation and potentially aiding in the diagnosis of neurodegenerative diseases (Damont et al., 2015).
Antimicrobial and Antioxidant Activities
Further research into related heterocyclic compounds incorporating antipyrine moieties has shown promising antimicrobial and antioxidant activities. These compounds, through various synthetic pathways, yield derivatives that have been evaluated for their bioactivity, underscoring the versatility of such chemical structures in developing new therapeutic agents (Bondock et al., 2008).
properties
IUPAC Name |
2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(pyridin-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O2S/c22-14-1-3-15(4-2-14)28-19-17(11-25-28)20(30)27-16(12-31-21(27)26-19)9-18(29)24-10-13-5-7-23-8-6-13/h1-8,11,16H,9-10,12H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQYVEMZAJWCEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC=C(C=C4)F)CC(=O)NCC5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide |
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